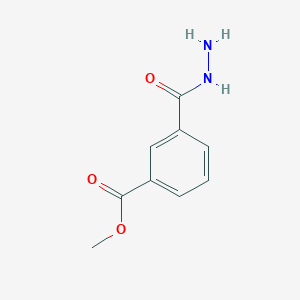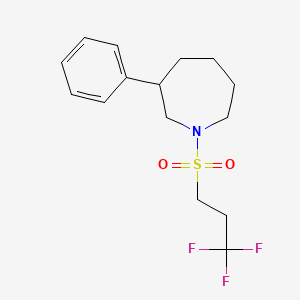
3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane is a complex organic compound characterized by the presence of a phenyl group, a trifluoropropyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane involves its interaction with specific molecular targets and pathways. The trifluoropropyl group may enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The phenyl group may facilitate binding to aromatic residues in proteins, while the azepane ring may provide structural stability and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1-(phenylmethyl)sulfonyl-6-(3,3,3-trifluoropropyl)-1,6-diazaspiro[3.3]heptan-2-ylmethanol
- 3,3,3-Trifluoropropyl trifluoromethanesulfonate
Uniqueness
3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane is unique due to its combination of a phenyl group, a trifluoropropyl group, and an azepane ring. This combination imparts specific chemical properties, such as enhanced lipophilicity and structural stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
3-phenyl-1-(3,3,3-trifluoropropylsulfonyl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO2S/c16-15(17,18)9-11-22(20,21)19-10-5-4-8-14(12-19)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXOTBXLYGZXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)S(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2862876.png)
![7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B2862877.png)

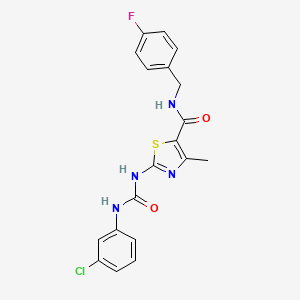
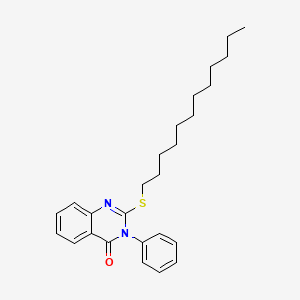

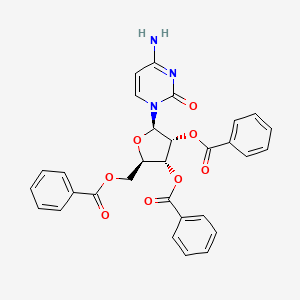
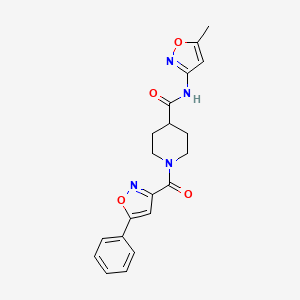
![[1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane](/img/structure/B2862888.png)
![4-ethoxy-6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2862890.png)
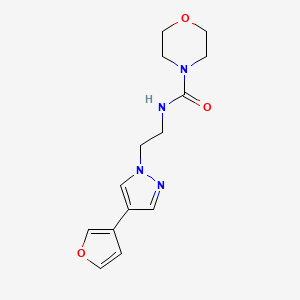
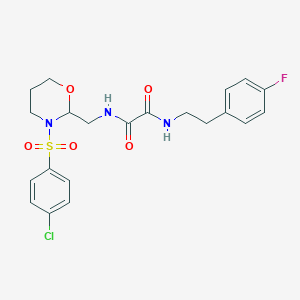
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B2862896.png)
